molecular formula C28H24O10 B15252040 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester

2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester

Cat. No.: B15252040
M. Wt: 520.5 g/mol
InChI Key: QGJKDUIQLRJYBH-RBKSQOMQSA-N
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Biological Activity

2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester is a modified oligosaccharide characterized by its three benzoyl groups attached to the hydroxyl groups of D-glucuronic acid. This structural modification enhances its stability and solubility in organic solvents, making it a significant compound in drug metabolism and detoxification pathways. The compound's molecular formula is C28H24O10, with a molecular weight of 520.14 g/mol.

The unique structure of this compound allows for various chemical reactions:

  • Hydrolysis : The methyl ester can be hydrolyzed under acidic or basic conditions, releasing D-glucuronic acid and benzoyl alcohol.
  • Transesterification : This compound can react with other alcohols to form different ester derivatives.
  • Deprotection : The benzoyl groups can be selectively removed to reveal the hydroxyl groups of the glucuronide core.

Role in Drug Metabolism

One of the primary biological activities of this compound is its involvement in glucuronidation, a critical phase II metabolic process. This process conjugates drugs and endogenous compounds with glucuronic acid to enhance their solubility and facilitate excretion. The tri-benzoyl substitution increases lipophilicity, influencing absorption and distribution in biological systems.

Detoxification Pathways

Glucuronides play a vital role in detoxifying xenobiotics and endogenous compounds. The compound's ability to undergo glucuronidation allows it to participate in metabolic pathways that eliminate harmful substances from the body.

Case Studies and Research Findings

  • Glucuronidation of Drugs :
    • A study demonstrated that this compound was used as a building block for synthesizing glucuronides of various drugs, including lamotrigine. This research highlighted its utility in enhancing the pharmacokinetic profiles of therapeutic agents through improved solubility and excretion rates .
  • Enzyme Modulation :
    • Research indicated that compounds similar to this compound could modulate enzyme activity related to glucuronidation. This modulation impacts the pharmacodynamics of drugs by altering their metabolism rates.

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsUnique Features
2,3,4-Tri-O-benzyl-D-glucuronide methyl esterContains benzyl groups instead of benzoylIncreased hydrophilicity; different metabolic pathways
2-O-benzoyl-D-glucuronic AcidOnly one benzoyl groupLess sterically hindered; simpler metabolic interactions
2,3-Di-O-benzoyl-D-glucuronic AcidTwo benzoyl groupsIntermediate polarity; distinct enzymatic behavior
2',3',4'-Tri-O-benzyl Propofol-d17 Beta-D-Glucuronide Methyl EsterSimilar protective groups but different base structurePotentially different pharmacological effects due to propofol structure

Properties

Molecular Formula

C28H24O10

Molecular Weight

520.5 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate

InChI

InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3/t20-,21-,22-,23+,28-/m0/s1

InChI Key

QGJKDUIQLRJYBH-RBKSQOMQSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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